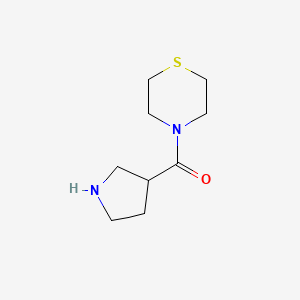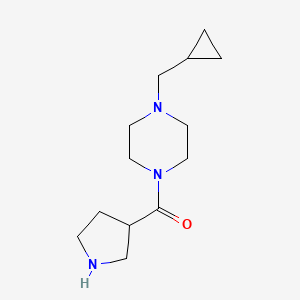![molecular formula C12H14BrNO2 B1468744 1-[(2-溴苯基)甲基]吡咯烷-3-羧酸 CAS No. 1343401-06-8](/img/structure/B1468744.png)
1-[(2-溴苯基)甲基]吡咯烷-3-羧酸
描述
The compound “1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used in medicinal chemistry to develop compounds for treating human diseases . The pyrrolidine ring’s saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the molecule’s stereochemistry, and increases three-dimensional coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring attached to a bromophenyl group and a carboxylic acid group . The pyrrolidine ring is a five-membered nitrogen heterocycle . The bromophenyl group is a phenyl ring with a bromine atom attached, and the carboxylic acid group contains a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can participate in N-heterocyclization reactions with diols, catalyzed by a Cp*Ir complex . They can also undergo C(sp3)-H alkylation and arylation reactions with simple aryl or alkyl halides . Moreover, they can be involved in acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .科学研究应用
药物发现中的吡咯烷
吡咯烷环是“1-[(2-溴苯基)甲基]吡咯烷-3-羧酸”中的核心组成部分,在药物设计中被广泛应用。基于吡咯烷的化合物因其在药物设计中的多功能性而受到重视。吡咯烷基化合物以其药效团特性而备受推崇,包括由于sp^3杂化而能够有效地探索药效团空间、对立体化学的贡献以及增加的三维覆盖度。这些属性有助于设计具有对各种生物靶点具有选择性的新型生物活性化合物。吡咯烷环的饱和性质,表现为非平面性和伪旋转现象,增强了其在药物发现中的实用性,为开发具有多样生物学特性的新化合物提供了支架(Li Petri et al., 2021)。
药理学特性中的立体化学
立体化学在吡咯烷衍生化合物的药理学特性中起着至关重要的作用。基于吡咯烷-2-酮药效团的对映纯化合物的研究,如苯基哌拉西坦,揭示了立体中心构型与这些化合物的生物性质之间的直接关系。制备单一立体异构体及其比较药理学测试突显了立体化学在增强中枢神经系统药物的疗效和安全性方面的重要性,强调了基于吡咯烷的化合物的立体化学优化衍生物在改善治疗应用方面的潜力(Veinberg et al., 2015)。
羧酸对生物催化剂的抑制
羧酸,如与“1-[(2-溴苯基)甲基]吡咯烷-3-羧酸”相关的羧酸,已被研究其对微生物发酵过程中生物催化剂的影响。这些化合物,包括己酸、辛酸、癸酸和月桂酸,可以在低于期望产量和滴定度的浓度下抑制微生物生长,影响生物可再生化学品和燃料的生产。了解羧酸对生物催化剂的抑制机制有助于开发用于工业应用的强大微生物菌株,突显了羧酸衍生物在增强和抑制生物过程中的相关性(Jarboe et al., 2013)。
未来方向
The future directions for “1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid” and similar compounds involve further exploration of their biological activities and potential applications in drug discovery . The pyrrolidine ring and its derivatives are present in many natural products and pharmacologically important agents, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
属性
IUPAC Name |
1-[(2-bromophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISVAKCPAFAZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



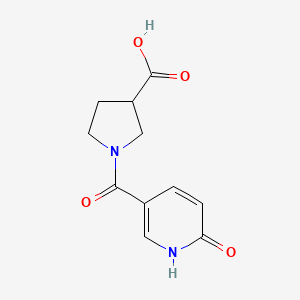
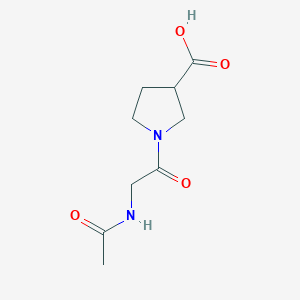

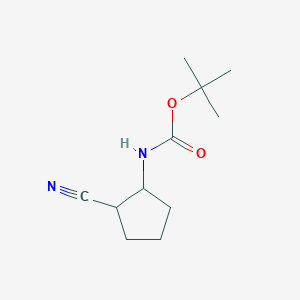

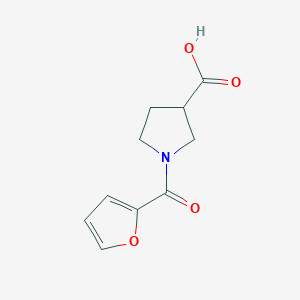
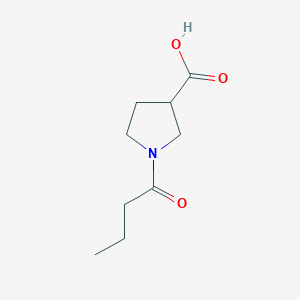
![1-[(2-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468673.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468674.png)


